molecular formula C22H23N3O4S B2843040 N-(4-(2-((2,6-dimethylphenyl)amino)-2-oxoethyl)thiazol-2-yl)-3,4-dimethoxybenzamide CAS No. 1005308-34-8

N-(4-(2-((2,6-dimethylphenyl)amino)-2-oxoethyl)thiazol-2-yl)-3,4-dimethoxybenzamide

Cat. No. B2843040
CAS RN: 1005308-34-8
M. Wt: 425.5
InChI Key: LTFPEONIQADXMY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-(2-((2,6-dimethylphenyl)amino)-2-oxoethyl)thiazol-2-yl)-3,4-dimethoxybenzamide is a useful research compound. Its molecular formula is C22H23N3O4S and its molecular weight is 425.5. The purity is usually 95%.
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Scientific Research Applications

Suzuki–Miyaura Coupling

The compound could potentially be used in Suzuki–Miyaura (SM) cross-coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction . This process is known for its mild and functional group tolerant reaction conditions, and it uses a relatively stable, readily prepared, and generally environmentally benign organoboron reagent .

Protodeboronation of Pinacol Boronic Esters

The compound might be used in the protodeboronation of pinacol boronic esters. This process is a radical approach that allows for formal anti-Markovnikov alkene hydromethylation, a valuable but previously unknown transformation . The hydromethylation sequence has been applied to methoxy protected (−)-Δ8-THC and cholesterol .

Anticancer Drug Development

The compound could potentially be used in the development of anticancer drugs. 2-aminothiazole derivatives, which are part of the compound’s structure, have shown potent and selective nanomolar inhibitory activity against a wide range of human cancerous cell lines .

Antiviral Activity

Imidazole, a five-membered heterocyclic moiety that is part of the compound’s structure, has shown antiviral properties . Therefore, the compound could potentially be used in the development of antiviral drugs .

Antimicrobial Activity

Imidazole derivatives have also shown antimicrobial properties . This suggests that the compound could potentially be used in the development of antimicrobial drugs .

Anti-inflammatory Activity

Imidazole derivatives have demonstrated anti-inflammatory activities . This indicates that the compound could potentially be used in the development of anti-inflammatory drugs .

Antitumor Potential

The compound could potentially be used in the development of antitumor drugs. For example, 2-((1-((4-substituted phenyl) amino)-4,5-dimethyl-1H-imidazol-2-yl)thio)-N-(6-substitutedbenzo[d]thiazol-2-yl)acetamide, a derivative of imidazole, has shown antitumor potential .

Antidiabetic Activity

Imidazole derivatives have shown antidiabetic properties . This suggests that the compound could potentially be used in the development of antidiabetic drugs .

properties

IUPAC Name

N-[4-[2-(2,6-dimethylanilino)-2-oxoethyl]-1,3-thiazol-2-yl]-3,4-dimethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23N3O4S/c1-13-6-5-7-14(2)20(13)24-19(26)11-16-12-30-22(23-16)25-21(27)15-8-9-17(28-3)18(10-15)29-4/h5-10,12H,11H2,1-4H3,(H,24,26)(H,23,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTFPEONIQADXMY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C)NC(=O)CC2=CSC(=N2)NC(=O)C3=CC(=C(C=C3)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

425.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-(2-((2,6-dimethylphenyl)amino)-2-oxoethyl)thiazol-2-yl)-3,4-dimethoxybenzamide

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